5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Scaffold Diversification SAR Exploration

5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol (CAS 791806-33-2, MFCD05882948, C10H10N6S, MW 246.29 g/mol) is a heterocyclic building block that fuses a benzimidazole ring with a 4-amino-4H-1,2,4-triazole-3-thiol core via a methylene bridge at the benzimidazole N1 position. The compound is supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC) by major vendors.

Molecular Formula C10H10N6S
Molecular Weight 246.29 g/mol
CAS No. 791806-33-2
Cat. No. B1270546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
CAS791806-33-2
Molecular FormulaC10H10N6S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3N
InChIInChI=1S/C10H10N6S/c11-16-9(13-14-10(16)17)5-15-6-12-7-3-1-2-4-8(7)15/h1-4,6H,5,11H2,(H,14,17)
InChIKeyZBTHQOODFXDNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol (CAS 791806-33-2): Core Scaffold Identity and Procurement Context


5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol (CAS 791806-33-2, MFCD05882948, C10H10N6S, MW 246.29 g/mol) is a heterocyclic building block that fuses a benzimidazole ring with a 4-amino-4H-1,2,4-triazole-3-thiol core via a methylene bridge at the benzimidazole N1 position . The compound is supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC) by major vendors . The 4-amino-1,2,4-triazole-3-thiol scaffold has been validated as a privileged chemotype in medicinal chemistry, with demonstrated low-micromolar inhibition of APOBEC3G DNA cytosine deaminase (3.9–8.2 μM) and high selectivity over related deaminases [1]. The benzimidazole-triazole hybrid framework has also been explored for antibacterial and antitumor applications .

Why 4-Amino-5-(benzimidazol-1-ylmethyl)-1,2,4-triazole-3-thiol Compounds Cannot Be Interchanged in Drug Discovery and Chemical Biology


Benzimidazole-1,2,4-triazole hybrids share a common pharmacophoric framework, but subtle variations in substitution pattern produce large differences in target engagement, ADMET properties, and synthetic tractability. The target compound bears an unsubstituted benzimidazole C2 position, a 4-amino group on the triazole, and a free 3-thiol. This combination is distinct from the 2-methyl analog (CAS 200275-59-8), the 2-trifluoromethyl analog (CAS 246163-31-5), and 4-aryl-substituted variants . The 4-amino group is essential for the APOBEC3G inhibitory activity observed across this scaffold class [1], while the 3-thiol allows S-alkylation and metal coordination that are blocked in thioether or 1,3,4-oxadiazole isosteres [2]. The unsubstituted C2 position of the benzimidazole permits further electrophilic substitution or directed metalation chemistry that is precluded in 2-alkyl or 2-CF3 analogs [3].

Quantitative Differentiation of 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Unsubstituted Benzimidazole C2 Position Enables Further Synthetic Diversification vs. 2-Methyl and 2-CF3 Analogs

The target compound bears a hydrogen at the benzimidazole C2 position, whereas the closest commercial analogs carry a methyl (CAS 200275-59-8) or trifluoromethyl (CAS 246163-31-5) substituent. In the 2-CF3 analog, the trifluoromethyl group increases molecular weight to 314.29 g/mol and LogP by approximately 0.8–1.2 log units compared to the target compound (estimated LogP 1.26, experimentally derived PSA 113.35 Ų) [1], significantly altering lipophilicity and passive permeability. The unsubstituted C2 position of the target compound is accessible for: (i) directed ortho-metalation (DoM) with LDA or n-BuLi for introduction of electrophiles; (ii) Vilsmeier-Haack formylation; (iii) Mannich aminomethylation—all reactions that are blocked or severely hindered in 2-substituted analogs .

Medicinal Chemistry Scaffold Diversification SAR Exploration

4-Amino Group Confers Hydrogen-Bond Donor/Acceptor Capacity Absent in 4-Aryl and 4-H Triazole Analogs

The 4-amino substituent on the 1,2,4-triazole ring provides an additional hydrogen-bond donor (–NH2) and modulates electron density on the triazole, whereas the 4-phenyl analog (e.g., 5-(1H-benzimidazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) replaces this with a bulky, lipophilic, non-HBD phenyl group. In the APOBEC3G inhibitor chemotype, compounds bearing the 4-amino-1,2,4-triazole-3-thiol core exhibited IC50 values of 3.9–8.2 μM against A3G, while showing minimal inhibition of the related APOBEC3A deaminase, indicating that the 4-amino group contributes to both potency and selectivity [1]. Introduction of the benzimidazole moiety at the 5-position via a methylene linker on the target compound may further modulate activity, but the 4-amino group remains the pharmacophoric anchor for this target class.

Medicinal Chemistry Target Engagement APOBEC3G Inhibition

Free Thiol (–SH) Enables Metal Coordination and S-Alkylation Chemistry Distinct from 3-Thioether and Oxadiazole Isosteres

The target compound possesses a free thiol at the triazole 3-position, which can coordinate to transition metals (e.g., Co(II), Cu(II), Zn(II)) or undergo S-alkylation with alkyl halides, Michael acceptors, or epoxides. In the related series 3-[(5-H/methyl-benzoimidazol-2-yl)methylthio]-5-substituted-1,2,4-triazol-4-amine, the thiol is consumed in forming a thioether linkage, and a Co(II) complex was obtained specifically with the thiol-containing precursor 3f [1]. The 1,3,4-oxadiazole-2-thiol isostere exhibits different metal-binding geometry and electronic properties [2]. The 3-thiol/thione tautomerism (thiol –SH ↔ thione =S), observed in the target compound, further modulates metal coordination and reactivity compared to fixed-thioether or oxadiazole analogs.

Coordination Chemistry Metallodrug Design Bioconjugation

Batch-Specific QC (NMR, HPLC, GC) from Bidepharm Provides Reproducibility Guarantee vs. Analogs Lacking Certified CoA

Bidepharm supplies CAS 791806-33-2 at standard purity ≥95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the 2-methyl analog (CAS 200275-59-8) from AKSci is listed at ≥95% purity but without explicit multi-method batch QC guarantees , and the 2-CF3 analog (CAS 246163-31-5) from AKSci also at ≥95% purity but without the same comprehensive CoA specification . For reproducible SAR studies, the availability of verified purity and structural identity via orthogonal methods eliminates ambiguity introduced by impurities or degradation products that are not detected by single-method purity assessment.

Chemical Procurement Reproducibility Quality Control

Antibacterial and Antitumor Screening Context: Triazole-Benzimidazole Hybrid Scaffold Demonstrates Activity Comparable to Kanamycin

A series of 4-aryl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol derivatives (structurally related to the target compound but with a 4-aryl substituent) were evaluated for in vitro antibacterial and antifungal activity by disc diffusion and MIC methods. Some derivatives were found to be as active as the standard drug kanamycin [1]. The target compound, featuring a 4-amino group instead of 4-aryl, has been referenced in the context of antibacterial and antitumor compound libraries based on its structural similarity to these active derivatives . While no direct MIC data for the target compound itself is publicly available, the class-level activity of benzimidazole-1,2,4-triazole-3-thiol hybrids supports its utility as a core scaffold for antimicrobial screening programs.

Antimicrobial Antitumor Biological Screening

LogP and PSA Comparison: Target Compound Occupies a Physicochemically Distinct Space vs. 2-Substituted Analogs

The target compound has a reported LogP of 1.26 and a polar surface area (PSA) of 113.35 Ų [1]. The 2-methyl analog (MW 260.32) is expected to have a LogP ≈1.5–1.6, and the 2-trifluoromethyl analog (MW 314.29) a LogP ≈2.0–2.5, pushing them toward higher lipophilicity ranges. PSA remains similar (~113–118 Ų) across the series because the additional atoms are non-polar. The lower LogP of the target compound predicts better aqueous solubility and lower non-specific protein binding, while the moderate PSA is within the range favorable for oral bioavailability according to the Veber rule (PSA ≤140 Ų) [2].

ADMET Drug-likeness Physicochemical Profiling

Optimal Application Scenarios for 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol Based on Differential Evidence


Focused Library Synthesis via Late-Stage C2 Diversification of Benzimidazole

The unsubstituted C2 position on the benzimidazole ring of CAS 791806-33-2 permits sequential functionalization chemistries (directed metalation, formylation, Mannich reaction) that are sterically or electronically blocked in the 2-methyl (CAS 200275-59-8) and 2-CF3 (CAS 246163-31-5) analogs [1]. This enables construction of focused libraries with systematic variation at the C2 position while holding the triazole 4-amino and 3-thiol groups constant, facilitating SAR studies where C2 substitution is the independent variable.

APOBEC3G-Targeted Inhibitor Development: Scaffold with Validated Pharmacophore

The 4-amino-1,2,4-triazole-3-thiol core is a validated pharmacophore for APOBEC3G inhibition (IC50 3.9–8.2 μM) with selectivity over APOBEC3A [2]. The target compound provides this core pre-functionalized with a benzimidazole moiety at the 5-position, offering an advanced intermediate for the synthesis of A3G inhibitors with extended binding interactions. The unsubstituted C2 position allows introduction of substituents to probe the A3G active site periphery without losing the essential 4-amino HBD.

Transition Metal Complex Synthesis for Catalysis or Metallodrug Discovery

The free 3-thiol group and thiol/thione tautomerism of the target compound enable coordination to Co(II), Cu(II), Zn(II), and other biologically relevant metals, as demonstrated by single-crystal X-ray characterization of a Co(II) complex in a closely related series [3]. The benzimidazole N3 atom provides an additional potential coordination site, creating opportunities for polynuclear cluster formation. This is precluded in thioether-linked analogs where the sulfur lone pair is occupied in a C–S bond.

Antimicrobial Screening with Physicochemically Favorable Lead-like Properties

The benzimidazole-1,2,4-triazole-3-thiol scaffold class has produced derivatives with kanamycin-comparable antibacterial activity [4]. The target compound's LogP of 1.26 and PSA of 113.35 Ų position it within drug-like physicochemical space, with lower lipophilicity than the 2-CF3 analog, reducing the risk of non-specific membrane disruption and promiscuous binding [5]. It is suitable as a core scaffold for phenotypic antimicrobial screening with a cleaner physicochemical profile than more lipophilic analogs.

Quote Request

Request a Quote for 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.